![molecular formula C11H6ClIN2O B12893748 [(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-19-1](/img/structure/B12893748.png)
[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro and iodo substituent on the quinoline ring, as well as an acetonitrile group attached via an ether linkage. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile typically involves the following steps:
Halogenation: The quinoline ring is first halogenated to introduce the chloro and iodo substituents. This can be achieved using reagents such as chlorine and iodine in the presence of a suitable catalyst.
Etherification: The halogenated quinoline is then reacted with an appropriate acetonitrile derivative to form the ether linkage. This step often requires the use of a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile may involve large-scale halogenation and etherification processes. These processes are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents on the quinoline ring can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets in biological systems. The chloro and iodo substituents on the quinoline ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The acetonitrile group may also play a role in the compound’s overall bioactivity by influencing its solubility and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetic acid
- 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)propanoic acid hydrochloride
- 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetohydrazide
Uniqueness
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile is unique due to the presence of the acetonitrile group, which can impart distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
88757-19-1 |
|---|---|
Fórmula molecular |
C11H6ClIN2O |
Peso molecular |
344.53 g/mol |
Nombre IUPAC |
2-(5-chloro-7-iodoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6ClIN2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2 |
Clave InChI |
RWRVMJNSJBXFHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2Cl)I)OCC#N)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)
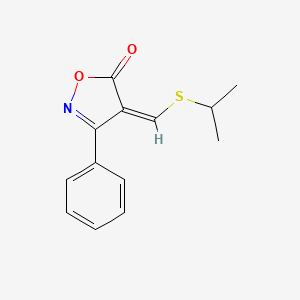
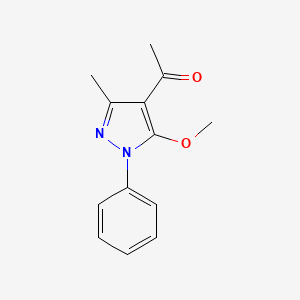
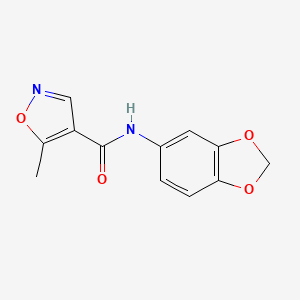

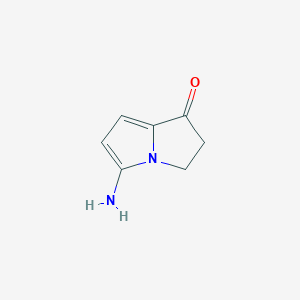
![Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper](/img/structure/B12893709.png)
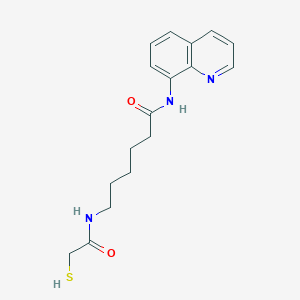
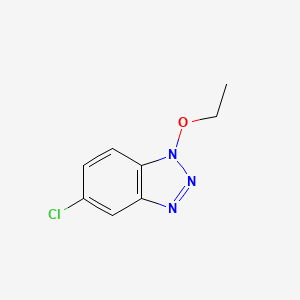
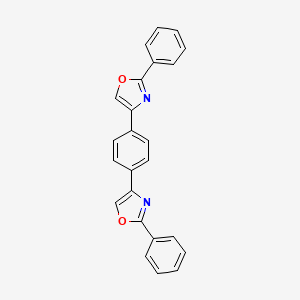

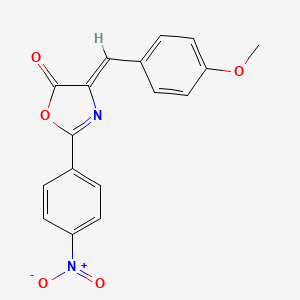

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B12893754.png)
